4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile
Overview
Description
4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile is a chemical compound with the molecular formula C12H11BrN2O and a molecular weight of 279.14 g/mol . It is characterized by the presence of a bromine atom, a piperidinone ring, and a benzonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with 3-bromo-2-piperidone under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and acetone. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidinone ring play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities, receptor interactions, and signal transduction pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
4-(3-Bromo-2-oxopiperidin-1-yl)benzonitrile can be compared with similar compounds such as:
4-(3-Chloro-2-oxopiperidin-1-yl)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
4-(3-Fluoro-2-oxopiperidin-1-yl)benzonitrile: Similar structure but with a fluorine atom instead of bromine.
4-(3-Iodo-2-oxopiperidin-1-yl)benzonitrile: Similar structure but with an iodine atom instead of bromine.
Properties
IUPAC Name |
4-(3-bromo-2-oxopiperidin-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-11-2-1-7-15(12(11)16)10-5-3-9(8-14)4-6-10/h3-6,11H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHNIXFGUJHMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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